Alicaforsen Sodium vs. Mesalazine Enema for Left-Sided Ulcerative Colitis
In a head-to-head, randomized, double-blind trial comparing alicaforsen enema (240 mg) to mesalazine enema (4 g) in patients with left-sided ulcerative colitis, alicaforsen demonstrated a superior and more durable effect on disease activity index (DAI) reduction post-treatment. [1]
| Evidence Dimension | Durable reduction in Disease Activity Index (DAI) post-treatment |
|---|---|
| Target Compound Data | At week 18: 51% mean reduction in DAI; At week 30: 50% mean reduction in DAI. |
| Comparator Or Baseline | Mesalazine enema (4 g). At week 18: 18% mean reduction in DAI; At week 30: 11% mean reduction in DAI. |
| Quantified Difference | Alicaforsen resulted in a 33% absolute greater reduction in DAI at week 18 (p=0.04) and a 39% absolute greater reduction at week 30 (p=0.03). |
| Conditions | Patients with mild to moderate left-sided ulcerative colitis; treatment duration of 6 weeks; assessment at weeks 18 and 30 post-treatment. |
Why This Matters
This direct comparison provides quantitative evidence of a more durable, disease-modifying effect for alicaforsen enema compared to the standard-of-care mesalazine enema, which is critical for study design and therapeutic positioning.
- [1] van Deventer SJ, Wedel MK, Baker BF, Xia S, Chuang E, Miner PB Jr. A phase II dose ranging, double-blind, placebo-controlled study of alicaforsen enema in subjects with acute exacerbation of mild to moderate left-sided ulcerative colitis. Aliment Pharmacol Ther. 2006 May 15;23(10):1415-25. View Source
